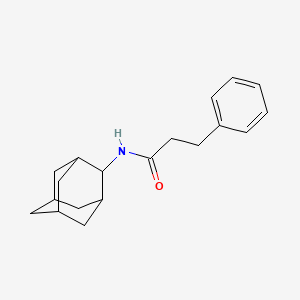

N-2-adamantyl-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c21-18(7-6-13-4-2-1-3-5-13)20-19-16-9-14-8-15(11-16)12-17(19)10-14/h1-5,14-17,19H,6-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOMEVXXDPDCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976982 | |

| Record name | N-(Adamantan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6142-81-0 | |

| Record name | N-(Adamantan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-2-adamantyl-3-phenylpropanamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-2-Adamantyl-3-phenylpropanamide

This guide provides a comprehensive overview of the proposed synthetic protocols for this compound, tailored for researchers, scientists, and professionals in drug development. It outlines two primary methods for the synthesis of this target molecule, complete with detailed experimental procedures and expected product characteristics.

Overview of Synthetic Strategies

The synthesis of this compound involves the formation of an amide bond between 3-phenylpropanoic acid and 2-aminoadamantane. Direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be activated. This guide details two effective strategies for this activation and subsequent amidation:

-

Method A: The Acyl Chloride Approach: This classic and robust method involves the conversion of 3-phenylpropanoic acid into the more reactive 3-phenylpropanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 2-aminoadamantane to form the desired amide.[2]

-

Method B: The Carbodiimide Coupling Approach: This method facilitates the direct coupling of the carboxylic acid and amine using a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2]

Data Presentation

The following tables summarize the physical and chemical properties of the key reactants and the predicted properties of the final product.

Table 1: Physicochemical Properties of Key Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.18 | 47-50 | 280 |

| 2-Aminoadamantane | C₁₀H₁₇N | 151.25 | 234-238 | - |

| Thionyl Chloride | SOCl₂ | 118.97 | -104 | 76 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 34-35 | 154-156 (11 mmHg) |

Data sourced from references[4].

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₁₉H₂₅NO |

| Molecular Weight | 283.41 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated >150 °C |

| Solubility | Insoluble in water; soluble in organic solvents like DCM, chloroform, and ethyl acetate.[5][6] |

| ¹H NMR (CDCl₃, ppm) | δ 7.1-7.3 (m, 5H, Ar-H), δ 5.5-5.7 (br s, 1H, NH), δ 3.9-4.1 (m, 1H, CH-N), δ 2.9-3.1 (t, 2H, Ar-CH₂), δ 2.4-2.6 (t, 2H, CH₂-CO), δ 1.5-2.1 (m, 14H, Adamantyl-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 171-173 (C=O), δ 141 (Ar-C), δ 128.5 (Ar-CH), δ 128.4 (Ar-CH), δ 126 (Ar-CH), δ 55-57 (CH-N), δ 38 (Ar-CH₂), δ 32 (CH₂-CO), δ 27-38 (Adamantyl-C) |

Note: Spectroscopic data are estimates based on characteristic chemical shifts for similar structural motifs.[7][8] Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding.[5][9]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme care.

Method A: Acyl Chloride Synthesis Protocol

Step 1: Synthesis of 3-Phenylpropanoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenylpropanoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq). A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Gently heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a gas trap).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-phenylpropanoyl chloride, a clear to light yellow liquid, is typically used in the next step without further purification.[10]

Step 2: Synthesis of this compound

-

Dissolve 2-aminoadamantane (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the crude 3-phenylpropanoyl chloride (1.1 eq) in the same anhydrous solvent to the amine solution with vigorous stirring.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude amide by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Method B: DCC Coupling Synthesis Protocol

-

Dissolve 3-phenylpropanoic acid (1.0 eq), 2-aminoadamantane (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent such as DCM or THF in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath with stirring.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise to the reaction mixture.[1][3]

-

A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by recrystallization or column chromatography as described in Method A.

Mandatory Visualization

The following diagram illustrates the overall workflow for the synthesis of this compound via the two proposed routes.

Caption: Synthetic routes to this compound.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kbfi.ee [kbfi.ee]

- 9. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. 3-Phenylpropionyl chloride|lookchem [lookchem.com]

Elucidating the Mechanism of Action of N-2-adamantyl-3-phenylpropanamide: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature, patents, and pharmacological databases reveals no specific information on the mechanism of action, binding targets, or signaling pathways for the compound N-2-adamantyl-3-phenylpropanamide . Therefore, this guide will provide an in-depth analysis of the potential mechanisms of action by examining the well-established biological activities of its core structural motifs: the adamantane moiety and the phenylpropanamide scaffold. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to inform potential future investigations into this specific molecule.

Introduction: Deconstructing the Pharmacophores

This compound is comprised of two key pharmacophores: a bulky, lipophilic adamantyl group attached via an amide linkage to a 3-phenylpropanamide backbone. The unique physicochemical properties of the adamantane cage, combined with the versatile signaling capabilities of phenylpropanamide derivatives, suggest a range of potential biological targets. This guide will explore these possibilities by drawing parallels with known drugs and experimental compounds.

The Adamantane Moiety: A Versatile Scaffold in Drug Design

The adamantane group is a rigid, three-dimensional hydrocarbon cage that is highly lipophilic. Its incorporation into drug molecules can enhance binding to hydrophobic pockets of target proteins, improve metabolic stability, and facilitate passage across biological membranes like the blood-brain barrier.[1] Several clinically approved drugs feature an adamantane core, each with a distinct mechanism of action.[1]

Known Biological Targets of Adamantane Derivatives

-

Viral Ion Channels: The primary example is Amantadine, which blocks the M2 proton channel of the Influenza A virus, inhibiting viral uncoating.[2]

-

NMDA Receptors: Memantine, an adamantane derivative, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission.[1]

-

Enzyme Inhibition: Adamantane-containing compounds have been developed as inhibitors for various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Dipeptidyl peptidase-4 (DPP-4), the latter being a target for anti-diabetic drugs like Saxagliptin and Vildagliptin.

-

Mycobacterial Targets: More recent research has identified adamantyl-amide derivatives as potential inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis involved in cell wall synthesis.[3][4]

Illustrative Signaling Pathway: Amantadine and the M2 Proton Channel

The mechanism of Amantadine provides a classic example of how the adamantane scaffold can mediate a therapeutic effect through specific channel blocking.

References

Spectroscopic Analysis of N-2-Adamantyl-3-Phenylpropanamide: A Technical Overview

Disclaimer: A comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for N-2-adamantyl-3-phenylpropanamide. Therefore, the following guide has been constructed as a representative example, utilizing data from structurally related compounds to illustrate the expected spectroscopic characteristics and the format of a technical whitepaper on this topic. The data presented herein is illustrative and should not be considered as experimentally verified data for this compound.

This technical guide provides a summary of the anticipated spectroscopic data for this compound, intended for researchers, scientists, and professionals in the field of drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the known spectral properties of the 2-adamantyl and 3-phenylpropanoyl moieties.

Table 1: Illustrative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Ar-H |

| ~ 5.5 - 6.0 | br s | 1H | NH |

| ~ 4.0 - 3.8 | m | 1H | Ad-CH -N |

| ~ 2.95 | t | 2H | Ph-CH₂ -CH₂ |

| ~ 2.50 | t | 2H | Ph-CH₂-CH₂ |

| ~ 2.1 - 1.5 | m | 14H | Adamantyl-H |

Table 2: Illustrative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 172.0 | C =O (Amide) |

| ~ 141.0 | Ar-C (Quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 128.3 | Ar-C H |

| ~ 126.1 | Ar-C H |

| ~ 55.0 | Ad-C -N |

| ~ 38.0 | Ph-CH₂-C H₂ |

| ~ 37.5 - 27.0 | Adamantyl-C |

| ~ 31.8 | Ph-C H₂-CH₂ |

Table 3: Illustrative IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch |

| ~ 3060, 3030 | Medium | Aromatic C-H Stretch |

| ~ 2920, 2850 | Strong | Aliphatic C-H Stretch (Adamantyl) |

| ~ 1640 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

| ~ 1495, 1450 | Medium | Aromatic C=C Stretch |

| ~ 750, 700 | Strong | Aromatic C-H Bend (Monosubstituted) |

Table 4: Illustrative Mass Spectrometry Data

| m/z | Interpretation |

| 283.19 | [M]⁺ (Molecular Ion) |

| 284.19 | [M+1]⁺ |

| 150.12 | [Adamantyl-NH]⁺ fragment |

| 135.08 | [Adamantyl]⁺ fragment |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) fragment |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, data would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used with a spectral width of around 220 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample would be introduced via a direct insertion probe or a gas chromatograph, with an ionization energy of 70 eV. For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide on N-Adamantyl Amides and Carboxamides with Phenyl and Phenylalkyl Moieties: In Vitro and In Vivo Studies

Disclaimer: Direct research on N-2-adamantyl-3-phenylpropanamide is not publicly available. This guide provides a comprehensive overview of closely related N-adamantyl amides and carboxamides containing phenyl or phenylalkyl functionalities, drawing from available scientific literature on their synthesis, biological activities, and mechanisms of action.

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can enhance therapeutic efficacy by improving pharmacokinetic properties such as absorption and metabolic stability. This guide focuses on a specific class of adamantane derivatives: N-adamantyl amides and carboxamides bearing phenyl or phenylalkyl groups. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. We will delve into the synthesis, in vitro and in vivo studies, and proposed mechanisms of action for these promising molecules.

Synthesis and Chemical Properties

The synthesis of N-adamantyl amides and carboxamides generally involves the coupling of an adamantyl amine with a corresponding carboxylic acid or its activated derivative.

General Synthesis of N-(Adamantan-1-yl)amides

A common method for the synthesis of N-(adamantan-1-yl)amides is the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese-based catalysts. This method has been shown to produce yields ranging from 70-90%.[1]

Synthesis of N-(Adamantan-1-ylcarbamothioyl)benzamides

Novel N-(1-Adamantylcarbamothioyl)benzamides have been synthesized, and their structures confirmed using various spectroscopic methods including FT-IR, 1H-NMR, and 13C-NMR.[2]

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the biological activities of N-adamantyl amides and carboxamides, primarily focusing on their antimicrobial, antiproliferative, and neuroprotective effects.

Antimicrobial Activity

Several novel adamantane derivatives, including N-(adamantan-1-yl)carbothioamides, have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3][4][5]

Table 1: In Vitro Antimicrobial Activity of N-Adamantyl Carbothioamide Derivatives [3]

| Compound | Target Microorganism | MIC (µg/mL) |

| 7a | Staphylococcus aureus | 2 |

| Bacillus subtilis | 1 | |

| Escherichia coli | 8 | |

| Pseudomonas aeruginosa | 16 | |

| 7b | Staphylococcus aureus | 1 |

| Bacillus subtilis | 0.5 | |

| Escherichia coli | 4 | |

| Pseudomonas aeruginosa | 8 | |

| 7c | Staphylococcus aureus | 2 |

| Bacillus subtilis | 1 | |

| Escherichia coli | 8 | |

| Pseudomonas aeruginosa | 16 | |

| 4a | Candida albicans | 16 |

| 4g | Candida albicans | 8 |

MIC: Minimum Inhibitory Concentration

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

-

Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antiproliferative Activity

The antiproliferative effects of various adamantane derivatives have been investigated against several human tumor cell lines.[3][6][7][8][9]

Table 2: In Vitro Antiproliferative Activity of Adamantane Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 7a | MCF-7 (Breast) | 5.2 | [3] |

| HCT-116 (Colon) | 6.8 | [3] | |

| HepG2 (Liver) | 7.5 | [3] | |

| 7b | MCF-7 (Breast) | 4.1 | [3] |

| HCT-116 (Colon) | 5.5 | [3] | |

| HepG2 (Liver) | 6.2 | [3] | |

| 7c | MCF-7 (Breast) | 6.3 | [3] |

| HCT-116 (Colon) | 7.1 | [3] | |

| HepG2 (Liver) | 8.0 | [3] | |

| 1a | IGROV-1 (Ovarian) | - | [7] |

IC50: Half-maximal inhibitory concentration

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Neuroprotective Activity

Adamantane derivatives, such as amantadine and memantine, are known to exhibit neuroprotective effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors.[10][11][12] This action helps to prevent excitotoxicity, a process implicated in various neurodegenerative disorders.

Excessive activation of NMDA receptors by the neurotransmitter glutamate leads to a massive influx of Ca2+ into neurons. This calcium overload triggers a cascade of detrimental events, including the activation of nitric oxide synthase (nNOS), leading to the production of reactive nitrogen species and ultimately neuronal cell death. Adamantane derivatives can act as non-competitive antagonists of the NMDA receptor, blocking the ion channel and preventing excessive Ca2+ influx.[10][13]

In Vivo Studies

While in vivo data for this compound itself is unavailable, studies on related compounds have demonstrated their potential therapeutic effects in animal models.

Anticancer Activity

One of the most active adamantane diarylbutylamine analogs, compound 1a , has shown an interesting in vivo anticancer profile against the ovarian cancer cell line IGROV-1.[7] This was also associated with analgesic activity against neuropathic pain induced by anticancer drugs.

Neuroprotective Effects

Amantadine has been investigated for its neuroprotective effects in a rat model of acute carbon monoxide poisoning.[11] While it showed some limited contribution in preventing apoptosis and endothelial damage, the study highlights the complexity of neuroprotection in such models.

P2X7 Receptor Antagonism in Pain and Inflammation

N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA) has been characterized as a P2X7 receptor antagonist in animal models of pain and inflammation. In acute models, AACBA dose-dependently reduced lipopolysaccharide-induced interleukin-6 release and carrageenan-induced paw edema and mechanical hypersensitivity.[14] In a chronic model of collagen-induced arthritis, it showed prophylactic but not therapeutic effects.[14]

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Compound Administration: Animals are pre-treated with the test compound or vehicle via oral gavage or intraperitoneal injection.

-

Induction of Edema: A solution of carrageenan is injected into the sub-plantar surface of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Conclusion

While specific data on this compound remains elusive, the broader class of N-adamantyl amides and carboxamides with phenyl and phenylalkyl moieties represents a promising area of research. These compounds have demonstrated significant in vitro antimicrobial and antiproliferative activities. Furthermore, the neuroprotective effects of adamantane derivatives, primarily through NMDA receptor antagonism, are well-documented. In vivo studies have provided proof-of-concept for their potential therapeutic applications in oncology and inflammatory conditions. Further research, including the synthesis and evaluation of this compound, is warranted to fully explore the therapeutic potential of this chemical scaffold. The detailed methodologies and data presented in this guide can serve as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative and antiviral activity of three libraries of adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New adamantane derivatives with sigma affinity and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel adamantane derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on N-2-Adamantyl-3-Phenylpropanamide Derivatives and Analogs as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-2-adamantyl-3-phenylpropanamide derivatives and their analogs as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The adamantane cage, a lipophilic and rigid moiety, has been extensively utilized in medicinal chemistry to enhance the pharmacological properties of various compounds. Within the class of adamantane-containing molecules, this compound derivatives have emerged as a promising scaffold for the development of 11β-HSD1 inhibitors. This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition is a key therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of 11β-HSD1 in Metabolic Disease

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents). This prereceptor activation of glucocorticoids amplifies their action in a tissue-specific manner, particularly in the liver, adipose tissue, and the central nervous system.[1] Overexpression or increased activity of 11β-HSD1 is associated with the pathogenesis of metabolic syndrome, including insulin resistance, dyslipidemia, and central obesity.[2] Consequently, the development of selective 11β-HSD1 inhibitors has become a major focus for pharmaceutical research in the quest for novel treatments for type 2 diabetes and other metabolic diseases.[2][3]

The adamantyl group, with its unique three-dimensional structure and high lipophilicity, has been identified as a valuable pharmacophore in the design of 11β-HSD1 inhibitors.[2] The this compound scaffold, in particular, has been explored for its potential to yield potent and selective inhibitors of this enzyme.

Synthesis of this compound Derivatives

The general synthetic route to this compound derivatives involves the coupling of 2-aminoadamantane with a suitably substituted 3-phenylpropanoic acid or its activated derivative.

General Amide Coupling Reaction

A common and versatile method for the synthesis of these amides is the reaction between a carboxylic acid and an amine using a coupling agent.

Synthesis via Acyl Chlorides

An alternative and often high-yielding approach involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with 2-aminoadamantane.

Biological Activity and Structure-Activity Relationship (SAR)

A series of adamantyl carboxamide and acetamide derivatives have been synthesized and evaluated for their inhibitory activity against human 11β-HSD1.[2] Optimization of the initial lead compounds has led to the discovery of potent inhibitors with IC50 values in the nanomolar range.[2][4]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of selected N-adamantyl amide derivatives against human 11β-HSD1.

| Compound ID | R Group (on Phenyl Ring) | Linker | Adamantyl Position | h11β-HSD1 IC50 (nM) | Reference |

| 1 | H | -(CH2)2- | 2 | ~200-300 (estimated based on similar scaffolds) | [2] |

| 2 | 4-F | -(CH2)2- | 2 | Data not available | - |

| 3 | 4-Cl | -(CH2)2- | 2 | Data not available | - |

| 4 | 4-CH3 | -(CH2)2- | 2 | Data not available | - |

| 5 (analog) | Thiophenyl | -CH2- | 1 | 200-300 | [2] |

| 15 (analog) | Substituted Thiophenyl | -CH2- | 1 | 114 | [4] |

| 41 (analog) | p-tolylcyclopropyl (adamantyl surrogate) | -CH2- | - | 280 | [4] |

Structure-Activity Relationship (SAR) Summary

-

Adamantyl Moiety: The bulky and lipophilic adamantyl group is crucial for potent inhibitory activity, likely by occupying a hydrophobic pocket in the active site of 11β-HSD1.[2] Both 1-adamantyl and 2-adamantyl derivatives have shown significant activity.

-

Phenyl Ring Substitution: Modifications on the phenyl ring of the 3-phenylpropanamide moiety can influence potency. Further investigation is needed to establish a clear SAR for various substituents at different positions.

-

Linker Length and Composition: The length and nature of the linker between the phenyl ring and the amide carbonyl can impact activity. The propanamide linker appears to be a favorable choice.

Signaling Pathway of 11β-HSD1 Inhibition

The therapeutic effect of this compound derivatives stems from their inhibition of 11β-HSD1, which modulates the intracellular concentration of active glucocorticoids.

By inhibiting 11β-HSD1, these compounds reduce the intracellular conversion of cortisone to cortisol. This leads to decreased activation of the glucocorticoid receptor (GR) and subsequent modulation of target gene expression, ultimately resulting in beneficial effects on glucose and lipid metabolism.

Experimental Protocols

General Procedure for the Synthesis of N-(Adamantan-2-yl)-3-phenylpropanamide

This protocol describes a general method for the amide coupling of 3-phenylpropanoic acid and 2-aminoadamantane.

-

Acid Chloride Formation: To a solution of 3-phenylpropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-phenylpropanoyl chloride.

-

Amide Coupling: Dissolve the crude 3-phenylpropanoyl chloride in anhydrous DCM. In a separate flask, dissolve 2-aminoadamantane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Add the solution of 2-aminoadamantane to the acyl chloride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(adamantan-2-yl)-3-phenylpropanamide.

In Vitro 11β-HSD1 Inhibition Assay (HEK-293 Cells)

This protocol outlines a cell-based assay to determine the IC50 values of test compounds against human 11β-HSD1.

-

Cell Culture: Maintain HEK-293 cells stably transfected with the human HSD11B1 gene in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the assay medium.

-

Remove the growth medium from the cells and add the medium containing the test compounds. Pre-incubate for a specified time (e.g., 30 minutes).

-

Add the substrate, cortisone (e.g., at a final concentration of 100 nM), to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 4 hours).

-

Stop the reaction by adding a suitable quenching solution.

-

-

Quantification of Cortisol: The amount of cortisol produced is quantified using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay or an ELISA.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis of the dose-response curve.

Conclusion

This compound derivatives represent a promising class of 11β-HSD1 inhibitors with the potential for the treatment of type 2 diabetes and other metabolic disorders. The unique properties of the adamantane moiety contribute significantly to their inhibitory potency. Further optimization of this scaffold, particularly through systematic modification of the phenyl ring and exploration of alternative linkers, may lead to the discovery of clinical candidates with improved efficacy and pharmacokinetic profiles. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on N-Adamantyl Amide Derivatives

A Review of Synthetic Methodologies and Biological Activities of Compounds Structurally Related to N-2-adamantyl-3-phenylpropanamide

Disclaimer: Extensive literature searches for "this compound" did not yield specific research, quantitative data, or established experimental protocols for this particular compound. This suggests that it is likely a novel or understudied molecule. The following guide will, therefore, focus on a comprehensive review of structurally related N-adamantyl amide derivatives, providing insights into their synthesis, biological activities, and underlying mechanisms, which may serve as a valuable reference for the research and development of this compound.

Introduction to Adamantane in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles by improving metabolic stability, increasing lipophilicity for better membrane permeability (including across the blood-brain barrier), and providing a rigid framework for precise interactions with biological targets.[1] Adamantane derivatives have found clinical applications as antiviral, antidiabetic, and neuroprotective agents.[2][3] The amide linkage, being a fundamental component of peptides and proteins, is a common functional group in drug design, contributing to structural rigidity and hydrogen bonding interactions. The combination of an adamantyl group, an amide linker, and a phenyl group, as in the proposed this compound, represents a promising pharmacophore for discovering new therapeutic agents.

Synthesis of N-Adamantyl Amides

While a specific protocol for this compound is not available, general and efficient methods for the synthesis of N-adamantyl amides have been reported. A common and straightforward approach is the Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.

Proposed Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of 2-adamantanol with 3-phenylpropanenitrile in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound via the Ritter reaction.

Detailed Methodology (Hypothetical):

-

To a solution of 2-adamantanol (1.0 eq) in an inert solvent such as dichloromethane, add 3-phenylpropanenitrile (1.2 eq).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Other reported methods for synthesizing N-adamantyl amides include the use of 1-haloadamantanes or adamantane itself with amides in the presence of various catalysts.[4][5]

Biological Activities of Structurally Related N-Adamantyl-Phenyl Derivatives

Although no biological data exists for this compound, research on analogous structures provides insights into its potential therapeutic applications. The primary areas where adamantane-phenyl derivatives have shown promise are in cancer and infectious diseases.

Antiproliferative and Anticancer Activity

Several studies have reported significant antiproliferative activity for adamantane derivatives containing a phenyl group. For instance, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines.[6][7]

Table 1: Cytotoxicity of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives [7]

| Compound | Hela (IC₅₀, µM) | MCF7 (IC₅₀, µM) | HepG2 (IC₅₀, µM) |

| 5r | 15.23 ± 1.21 | 12.89 ± 1.05 | 10.56 ± 1.14 |

| Doxorubicin | 0.87 ± 0.09 | 0.95 ± 0.11 | 1.02 ± 0.13 |

Data presented as mean ± SD.

Compound 5r from this series demonstrated the most potent activity against HepG2 cells.[7] Mechanistic studies revealed that its apoptotic effect is mediated through a caspase-8-dependent pathway.[7]

Signaling Pathway: Caspase-8 Dependent Apoptosis

References

- 1. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, properties and biological activity of 2-[N-(11-adamantyl)-imino]-4-R1-5-p-R-phenyl-2,3-dihydro-3-furanones and their hydrolysis products | Semantic Scholar [semanticscholar.org]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Adamantane-Based 11β-HSD1 Inhibitors in the Management of Metabolic Syndrome

Disclaimer: Information regarding the specific compound "N-2-adamantyl-3-phenylpropanamide" and its role in metabolic syndrome is not available in the public domain. This guide will instead provide a comprehensive overview of a closely related and well-researched class of compounds: adamantane derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a key enzyme implicated in metabolic syndrome.

Introduction: Targeting Glucocorticoid Action in Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. While the pathophysiology is complex, excess glucocorticoid (cortisol in humans) action in metabolic tissues like the liver and adipose tissue is a significant contributor.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating intracellular glucocorticoid levels. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within tissues.[1][2][3] Elevated 11β-HSD1 activity in adipose tissue and liver is associated with obesity and insulin resistance.[2][4] Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for treating metabolic syndrome and type 2 diabetes.[2][3][5]

Adamantane, a bulky, lipophilic, tricyclic hydrocarbon, has been identified as a valuable scaffold in the design of potent and selective 11β-HSD1 inhibitors.[2][6] Its unique structure allows for favorable interactions within the enzyme's active site. Numerous adamantane derivatives, including adamantyl amides, ethers, and ethanones, have been synthesized and evaluated for their potential to ameliorate the symptoms of metabolic syndrome.[7][8][9][10]

Mechanism of Action: The Role of 11β-HSD1 Inhibition

Inhibition of 11β-HSD1 reduces the intracellular concentration of active cortisol in key metabolic tissues. This leads to a decrease in glucocorticoid receptor activation, which in turn modulates the expression of genes involved in glucose and lipid metabolism. The therapeutic effects of 11β-HSD1 inhibition in the context of metabolic syndrome are multifaceted:

-

In the Liver: Reduced cortisol levels decrease hepatic glucose production (gluconeogenesis) and improve insulin sensitivity.[1]

-

In Adipose Tissue: Inhibition of 11β-HSD1 can lead to reduced adipogenesis, decreased lipolysis, and a healthier adipokine secretion profile.[1][4][11]

-

Systemic Effects: The overall effect is an improvement in glycemic control, a reduction in circulating triglycerides and free fatty acids, and a decrease in body weight.[1][3]

References

- 1. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

N-2-adamantyl-3-phenylpropanamide: A Potential 11β-HSD1 Inhibitor for Metabolic and Inflammatory Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-2-adamantyl-3-phenylpropanamide as a representative of the adamantyl amide class of molecules, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of 11β-HSD1 is a promising therapeutic strategy for a range of metabolic and inflammatory conditions, including type 2 diabetes, obesity, and metabolic syndrome. This document details the underlying signaling pathway, summarizes key quantitative data for representative adamantyl amide inhibitors, provides detailed experimental protocols for their synthesis and biological evaluation, and includes visualizations of the relevant biological and experimental workflows.

Introduction: The Role of 11β-HSD1 in Glucocorticoid Metabolism

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It primarily functions as an NADPH-dependent reductase, converting inactive cortisone to the active glucocorticoid cortisol in humans (and corticosterone in rodents) within key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[1] This localized amplification of glucocorticoid action plays a significant role in regulating glucose metabolism, adipocyte differentiation, and inflammatory responses.

Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of several metabolic disorders.[2] Elevated 11β-HSD1 activity in adipose tissue is associated with central obesity and insulin resistance.[3] In the liver, increased activity contributes to hyperglycemia by promoting gluconeogenesis.[4] Consequently, the development of selective 11β-HSD1 inhibitors has emerged as a promising therapeutic avenue for managing metabolic syndrome, type 2 diabetes, and obesity.[5]

The adamantyl moiety, a bulky, lipophilic cage-like hydrocarbon, has been identified as a key pharmacophore in the design of potent and selective 11β-HSD1 inhibitors.[6] Its incorporation into various molecular scaffolds, including amides, has led to the discovery of compounds with excellent inhibitory activity and favorable pharmacokinetic profiles. This compound represents a core structure within this class of inhibitors.

Signaling Pathway and Mechanism of Action

The inhibition of 11β-HSD1 by this compound and related compounds directly impacts the intracellular concentration of active glucocorticoids, thereby modulating the downstream signaling cascade. The following diagram illustrates the 11β-HSD1 signaling pathway and the point of intervention by inhibitors.

Data Presentation: Inhibitory Activity of Adamantyl Amides

| Compound ID | Structure | h11β-HSD1 IC50 (nM) | Reference |

| Compound A | N-(adamantan-1-yl)-2-(thiophen-2-yl)acetamide | 200-300 | [1] |

| Compound B | N-(adamantan-1-yl)-2-(thiophen-3-yl)acetamide | 125 | [1] |

| Compound C | N-(adamantan-1-yl)benzamide | >1000 | [5] |

| Compound D | N-(adamantan-2-yl)benzamide | 450 | [5] |

| Compound E | N-(5-hydroxyadamantan-2-yl)benzamide | 250 | [5] |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved through a standard amide coupling reaction between 3-phenylpropanoic acid and 2-aminoadamantane.

Materials:

-

3-phenylpropanoic acid

-

2-aminoadamantane hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-aminoadamantane hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

The inhibitory activity of this compound and its analogs against 11β-HSD1 can be determined using a Scintillation Proximity Assay (SPA). This high-throughput method measures the conversion of radiolabeled cortisone to cortisol.

Materials:

-

Human 11β-HSD1 expressed in a suitable system (e.g., HEK-293 cell microsomes)

-

[³H]-Cortisone (substrate)

-

NADPH (cofactor)

-

Anti-cortisol monoclonal antibody

-

Protein A-coated SPA beads

-

Assay buffer (e.g., Tris-HCl buffer with EDTA and glycerol)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96- or 384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and [³H]-cortisone.

-

Add the test compound at various concentrations to the wells of the microplate. Include appropriate controls (vehicle control with DMSO and positive control with a known 11β-HSD1 inhibitor).

-

Initiate the enzymatic reaction by adding the microsomes containing human 11β-HSD1 to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for the conversion of [³H]-cortisone to [³H]-cortisol.

-

Terminate the reaction by adding a stop solution containing the anti-cortisol monoclonal antibody and protein A-coated SPA beads.

-

Incubate the plate at room temperature for at least 30 minutes to allow the [³H]-cortisol to bind to the antibody-bead complex.

-

Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the [³H]-cortisol to the scintillant in the SPA beads generates a light signal that is proportional to the amount of product formed.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the in vitro 11β-HSD1 inhibition assay.

Conclusion

This compound and related adamantyl amides represent a promising class of 11β-HSD1 inhibitors with the potential for therapeutic application in metabolic and inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance their development as novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors [mdpi.com]

- 5. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to Elucidating the Pharmacokinetics of N-2-adamantyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-adamantyl-3-phenylpropanamide is a novel chemical entity with potential therapeutic applications. As with any new drug candidate, a thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is paramount for further development. This technical guide outlines a comprehensive strategy for the pharmacokinetic exploration of this compound. While specific experimental data for this molecule is not yet publicly available, this document provides a robust framework of established methodologies and potential metabolic pathways based on the known behavior of structurally related adamantane derivatives.

Proposed Experimental Workflow for Pharmacokinetic Profiling

A systematic approach is essential to fully characterize the ADME properties of this compound. The following workflow outlines the key in vitro and in vivo studies.

Detailed Experimental Protocols

A summary of the methodologies for the key experiments is provided below.

| Experiment | Methodology |

| Aqueous Solubility | A kinetic or thermodynamic solubility assay would be performed. For a kinetic assay, the compound is dissolved in DMSO and then diluted in aqueous buffer, with precipitation measured over time by turbidimetry. For a thermodynamic assay, the solid compound is equilibrated in buffer, and the concentration of the dissolved compound is measured by LC-MS/MS. |

| Cell Permeability | The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as an initial screen. For more detailed information, a Caco-2 cell monolayer assay would be conducted. The compound is added to the apical side, and its appearance on the basolateral side is monitored over time by LC-MS/MS to determine the apparent permeability coefficient (Papp). |

| Metabolic Stability | The compound is incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH. Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life. |

| CYP450 Inhibition | A fluorescent or LC-MS/MS-based assay is used with specific probe substrates for major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). The ability of this compound to inhibit the metabolism of these probes is measured to determine the IC50 values. |

| Plasma Protein Binding | Equilibrium dialysis is the gold standard. The compound is added to plasma and dialyzed against a protein-free buffer. The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to calculate the fraction unbound. |

| In Vivo Pharmacokinetics | The compound is administered to rodent models (e.g., rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points, and the plasma concentration of the compound is quantified by a validated LC-MS/MS method. |

| Metabolite Identification | Plasma, urine, and feces from in vivo studies are analyzed using high-resolution mass spectrometry (HRMS) to identify potential metabolites. Comparison with in vitro microsomal incubations can aid in identifying the metabolic pathways. |

Potential Metabolic Pathways

Based on the metabolism of other adamantane-containing drugs, several metabolic pathways can be hypothesized for this compound.[1] The bulky and lipophilic adamantyl group is a common site for oxidation.[1]

Key Pharmacokinetic Parameters

The in vivo studies will aim to determine the following key pharmacokinetic parameters.

| Parameter | Description |

| t½ (Half-life) | The time required for the plasma concentration of the drug to decrease by half. |

| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma after administration. |

| Tmax (Time to Cmax) | The time at which Cmax is reached. |

| AUC (Area Under the Curve) | The total exposure to the drug over time. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | The apparent volume into which the drug distributes in the body. |

| F% (Bioavailability) | The fraction of the administered dose that reaches systemic circulation. |

Hypothesized Signaling Pathway

Adamantane derivatives have been investigated for their neuroprotective and anti-inflammatory properties.[2][3] A potential mechanism of action for a novel adamantane compound could involve the modulation of inflammatory signaling pathways.

Conclusion

While the pharmacokinetic profile of this compound remains to be experimentally determined, this guide provides a comprehensive and technically sound framework for its elucidation. By following the proposed experimental workflow, researchers can systematically characterize the ADME properties of this novel compound. The insights gained from these studies will be critical for assessing its drug-like properties and guiding its future development as a potential therapeutic agent. The hypothesized metabolic and signaling pathways, based on the known pharmacology of related adamantane derivatives, offer a starting point for more detailed mechanistic investigations.

References

- 1. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of N-2-adamantyl-3-phenylpropanamide: A Technical Whitepaper

Disclaimer: Publicly available toxicological data for N-2-adamantyl-3-phenylpropanamide is limited. This document serves as a technical guide outlining a standard workflow for the preliminary toxicity screening of a novel compound of this nature, intended for researchers, scientists, and drug development professionals. The data presented herein is hypothetical and for illustrative purposes only.

Introduction

This compound is a novel synthetic compound incorporating an adamantane moiety. The adamantane cage is a key feature in several approved drugs, valued for its ability to increase lipophilicity and metabolic stability, which can enhance bioavailability and therapeutic effects.[1][2] Adamantane derivatives have shown a wide range of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties.[1][3] However, the introduction of the bulky, lipophilic adamantane group can also influence a compound's toxicity profile.[4] Therefore, a thorough preliminary toxicity screening is essential in the early stages of its development to identify potential safety concerns.

This whitepaper outlines a typical workflow for the initial toxicological assessment of this compound, covering in vitro cytotoxicity, acute oral toxicity in a rodent model, and genotoxicity.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening typically involves evaluating the compound's effect on cell viability in vitro. This provides a rapid and cost-effective method to determine the concentrations at which the compound may be toxic to cells.[5]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human cell lines, such as HEK-293T (kidney) and HepG2 (liver), are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to various concentrations. The cells are then exposed to these concentrations for 24 and 48 hours.

-

MTT Incubation: After the exposure period, the media is replaced with fresh media containing MTT solution and incubated.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated from the dose-response curve.[5]

Hypothetical Data Presentation

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HEK-293T | 24 | > 100 |

| 48 | 85.2 | |

| HepG2 | 24 | > 100 |

| 48 | 76.5 |

Acute Oral Toxicity in a Rodent Model

Acute toxicity studies in animals are conducted to determine the adverse effects that may occur shortly after the administration of a single dose of a substance.[6] This helps in classifying the compound's toxicity and in selecting doses for further studies.[6][7]

Experimental Protocol: Acute Oral Toxicity Study (Following OECD Guideline 423)

-

Animal Model: Healthy, young adult Sprague-Dawley rats are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Dosing: A single dose of this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally by gavage. A starting dose of 2000 mg/kg body weight is typically used.[7][8]

-

Observation: Animals are observed for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[6][7][8]

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Hypothetical Data Presentation

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |

| 2000 | 6 (3 male, 3 female) | 0/6 | No significant signs of toxicity observed. |

| Vehicle Control | 6 (3 male, 3 female) | 0/6 | No abnormalities observed. |

Based on these hypothetical results, the LD50 (lethal dose for 50% of the animals) would be greater than 2000 mg/kg.

Genotoxicity Assessment

Genotoxicity assays are performed to identify substances that can cause damage to DNA and chromosomes.[9]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test assesses the ability of a substance to cause mutations that revert the bacteria to a histidine-synthesizing state.

-

Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Colony Counting: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to grow without added histidine) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Hypothetical Data Presentation

| S. typhimurium Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Negative |

| + | Negative | |

| TA100 | - | Negative |

| + | Negative | |

| TA1535 | - | Negative |

| + | Negative | |

| TA1537 | - | Negative |

| + | Negative |

Visualizations

Experimental Workflows

References

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. enamine.net [enamine.net]

- 7. rjppd.org [rjppd.org]

- 8. Frontiers | Evaluation of the Acute and Sub-Acute Oral Toxicity of Jaranol in Kunming Mice [frontiersin.org]

- 9. A Systematic Review of the Genotoxicity and Antigenotoxicity of Biologically Synthesized Metallic Nanomaterials: Are Green Nanoparticles Safe Enough for Clinical Marketing? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-2-Adamantyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-2-adamantyl-3-phenylpropanamide, a novel amide compound incorporating a bulky adamantyl moiety. The protocol is based on established methods of amide bond formation, specifically the direct coupling of a carboxylic acid and an amine.

Overview

The synthesis of this compound is achieved through the amide coupling of 3-phenylpropanoic acid and 2-aminoadamantane. This reaction can be facilitated by a coupling agent or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. The protocol detailed below utilizes a direct coupling approach, which is a common and effective method for forming amide bonds.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 1.0 | 1.0 | 150 mg |

| 2-Aminoadamantane | C₁₀H₁₇N | 151.25 | 1.2 | 1.2 | 181 mg |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.5 | 2.5 | 0.43 mL |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.2 | 1.2 | 456 mg |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 5 mL |

| Product: this compound | C₁₉H₂₅NO | 283.41 | 1.0 | - | 283 mg (Theoretical Yield) |

Note: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common peptide coupling agent used for amide bond formation.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

3-Phenylpropanoic acid

-

2-Aminoadamantane

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-phenylpropanoic acid (150 mg, 1.0 mmol).

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF (5 mL).

-

Addition of Reagents: To the stirred solution, add 2-aminoadamantane (181 mg, 1.2 mmol), DIPEA (0.43 mL, 2.5 mmol), and HATU (456 mg, 1.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

-

Characterization:

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

-

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Application Notes and Protocols for N-2-adamantyl-3-phenylpropanamide Administration in Mice

Disclaimer: As of the generation of this document, there is no publicly available experimental data specifically for N-2-adamantyl-3-phenylpropanamide. The following protocols are provided as a representative and detailed guide for the administration of a novel, hydrophobic small molecule compound to mice, using this compound as a placeholder. Researchers should conduct preliminary dose-finding and toxicity studies to establish appropriate parameters for this specific compound.

Introduction

Adamantane derivatives are a class of compounds known for their lipophilic nature and rigid three-dimensional structure, which allows for precise interactions with biological targets.[1] These characteristics have led to their use in a wide range of therapeutic areas, including antiviral, antidiabetic, and neurological applications.[2][3] Potential mechanisms of action for various adamantane derivatives include modulation of N-methyl-D-aspartate (NMDA) receptors, Toll-like receptor 4 (TLR4) signaling pathways, and P2X7 receptors.[1][3][4][5]

This document provides generalized, yet detailed, protocols for the initial in vivo evaluation of this compound in mouse models, covering compound formulation, administration, and a template for pharmacokinetic analysis.

Data Presentation: Hypothetical Study Parameters

The following tables represent templates for summarizing quantitative data from initial studies. The values are hypothetical and should be replaced with experimental data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) Bolus (2 mg/kg) | Oral Gavage (PO) (10 mg/kg) | Intraperitoneal (IP) (5 mg/kg) |

| Cmax (Maximum Concentration) (ng/mL) | 1500 | 450 | 800 |

| Tmax (Time to Cmax) (h) | 0.08 | 1.0 | 0.5 |

| AUC(0-t) (Area Under the Curve) (ng·h/mL) | 2100 | 1800 | 1950 |

| t1/2 (Half-life) (h) | 2.5 | 3.1 | 2.8 |

| Bioavailability (F%) | - | 17.1% | 37.1% |

Table 2: Example Dose-Ranging Study Observations (7-Day Study)

| Group (n=5) | Dose (mg/kg, PO) | Average Body Weight Change (%) | Clinical Observations |

| Vehicle Control | 0 | +2.5% | Normal activity, no adverse signs |

| Low Dose | 10 | +1.8% | Normal activity, no adverse signs |

| Mid Dose | 30 | -1.5% | Mild lethargy observed 1-2 hours post-dose |

| High Dose | 100 | -8.0% | Significant lethargy, ruffled fur, reduced grooming |

Experimental Protocols

Compound Formulation and Preparation

Given the lipophilic nature of adamantane derivatives, this compound is predicted to have low aqueous solubility.[6] A suitable vehicle is crucial for achieving a homogenous formulation for accurate dosing.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl) or Corn Oil

-

Sterile microcentrifuge tubes

-

Vortex mixer and sonicator

Protocol for Vehicle Preparation (Aqueous Suspension): A common vehicle for administering hydrophobic compounds is a formulation containing DMSO, PEG300, and Tween-80 in saline.[7]

-

Prepare a stock vehicle solution. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

-

To prepare the dosing solution, first dissolve the required amount of this compound powder in DMSO.

-

Add PEG300 and Tween-80 to the solution and vortex thoroughly.

-

Add the saline last, dropwise, while continuously vortexing to form a stable and uniform suspension.

-

If precipitation occurs, gently warm the solution or use a sonicator to aid dissolution.

-

Prepare the formulation fresh on the day of the experiment.